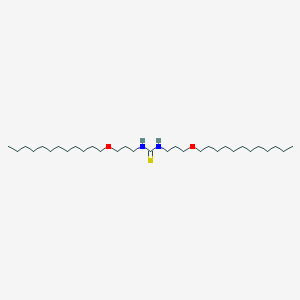

1,3-Bis(3-dodecoxypropyl)thiourea

Beschreibung

Eigenschaften

CAS-Nummer |

6277-19-6 |

|---|---|

Molekularformel |

C31H64N2O2S |

Molekulargewicht |

528.9 g/mol |

IUPAC-Name |

1,3-bis(3-dodecoxypropyl)thiourea |

InChI |

InChI=1S/C31H64N2O2S/c1-3-5-7-9-11-13-15-17-19-21-27-34-29-23-25-32-31(36)33-26-24-30-35-28-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H2,32,33,36) |

InChI-Schlüssel |

SYNLXWVKYDFQQV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOCCCNC(=S)NCCCOCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,3-Bis(3-dodecoxypropyl)thioharnstoff erfolgt typischerweise durch die Reaktion von Dodecylamin mit Schwefelkohlenstoff (CS₂) und einem Alkylierungsmittel. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, eines Isothiocyanats, das dann mit einem weiteren Molekül Dodecylamin zu dem endgültigen Thioharnstoffderivat reagiert. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können ein Erhitzen erfordern, um die Reaktion zu beschleunigen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 1,3-Bis(3-dodecoxypropyl)thioharnstoff folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von kontinuierlichen Durchflussreaktoren, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren. Reinigungsschritte wie Umkristallisation oder Chromatographie werden eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

1,3-Bis(3-dodecoxypropyl)thioharnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Schwefelatom in der Thioharnstoffgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: Die Alkylketten können Substitutionsreaktionen mit Halogenen oder anderen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Halogenierungsmittel wie Brom (Br₂) oder Chlor (Cl₂) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Entsprechende Amine.

Substitution: Halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1,3-Bis(3-dodecoxypropyl)thioharnstoff beinhaltet seine Fähigkeit, starke Wasserstoffbrückenbindungen zu bilden und mit Metallionen zu koordinieren. Diese Eigenschaft ist entscheidend für seine Rolle als Katalysator und Ligand. In biologischen Systemen interagiert die Verbindung mit zellulären Zielstrukturen, stört Stoffwechselwege und zeigt antimikrobielle oder Antitumorwirkungen. Die genauen molekularen Zielstrukturen und Pfade variieren je nach spezifischer Anwendung.

Wirkmechanismus

The mechanism of action of 1,3-Bis(3-dodecoxypropyl)thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property is crucial for its role as a catalyst and ligand. In biological systems, the compound interacts with cellular targets, disrupting metabolic pathways and exhibiting antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of 1,3-Bis(3-dodecoxypropyl)thiourea and related compounds, supported by structural analogs from the literature.

Structural and Substituent Analysis

Key Compounds for Comparison:

This compound : Features long alkyl chains (C₁₂H₂₅OCH₂CH₂CH₂–), enhancing lipophilicity.

1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea (): Contains a nitroaromatic group (electron-withdrawing) and short propyl chains (C₃H₇–) .

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (): Substituted with trifluoromethylphenyl groups (strongly electronegative) .

Table 1: Substituent Effects on Properties

| Compound | Substituents | Key Structural Features | Predicted Solubility |

|---|---|---|---|

| This compound | C₁₂H₂₅OCH₂CH₂CH₂– | Long alkyl chains, lipophilic | High in non-polar solvents |

| 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea | 3,5-dinitrobenzoyl, C₃H₇– | Electron-withdrawing groups, polar | Moderate in polar solvents |

| 1,3-Bis[CF₃-phenyl]thiourea | 3,5-bis(trifluoromethyl)phenyl | Electronegative, sterically bulky | Low in water, high in organics |

Notes:

Crystallographic and Computational Analysis

Structural studies of thiourea derivatives often employ crystallographic software such as SHELX (for refinement) and ORTEP (for graphical representation) . For example:

- 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea was analyzed using SHELX, revealing intermolecular hydrogen bonds between thiourea S and nitro O atoms .

- The bulky dodecoxypropyl groups in this compound would likely disrupt close molecular packing, leading to less ordered crystal structures compared to smaller analogs.

Biologische Aktivität

1,3-Bis(3-dodecoxypropyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes long alkyl chains that may influence its solubility and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₃₄H₇₁N₂S

- CAS Number : 6277-19-6

This compound features two dodecoxypropyl groups attached to a central thiourea moiety, contributing to its hydrophobic characteristics.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer effects. The following sections detail these activities supported by case studies and research findings.

Antimicrobial Activity

- Mechanism of Action : Thiourea derivatives are known to disrupt microbial cell membranes, leading to cell lysis. The long alkyl chains in this compound enhance its ability to penetrate lipid membranes.

- Case Study : A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for both strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Antifungal Activity

- Research Findings : In vitro studies have shown that this compound possesses antifungal properties against various fungi, including Candida albicans.

- Efficacy : The compound demonstrated an MIC of 16 µg/mL against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

Anticancer Potential

- Cell Line Studies : Preliminary studies on human cancer cell lines have suggested that this compound may induce apoptosis in cancer cells. A notable study revealed a reduction in cell viability of approximately 50% in HeLa cells at a concentration of 25 µg/mL.

- Mechanism : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

Toxicological Profile

While the biological activities of this compound are promising, it is essential to consider its toxicological profile. Limited data are available; however, preliminary assessments indicate low acute toxicity in animal models. Further studies are necessary to evaluate chronic exposure effects and potential mutagenicity.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 1,3-Bis(3-dodecoxypropyl)thiourea, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-dodecoxypropylamine and thiocarbonyl diimidazole. Key parameters include reaction temperature (80–100°C), solvent selection (e.g., 1,4-dioxane for improved solubility), and stoichiometric control to minimize side products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Purity validation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and FTIR to confirm thiourea functional groups (C=S stretch at ~1250 cm⁻¹) .

Q. How does the amphiphilic structure of this compound influence its self-assembly in aqueous systems?

- Methodological Answer : The long alkyl chains (dodecoxypropyl) drive hydrophobic interactions, while the thiourea group enables hydrogen bonding. Use dynamic light scattering (DLS) to monitor micelle/vesicle formation and small-angle X-ray scattering (SAXS) to determine nanostructure geometry. Critical micelle concentration (CMC) can be measured via surface tension or fluorescence probe methods .

Q. What spectroscopic techniques are most effective for characterizing thiourea derivatives like this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis of this compound?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables:

- Factors : Temperature (Levels: 80°C vs. 100°C), solvent polarity (dioxane vs. THF), and molar ratio (1:1 vs. 1:1.2).

- Response Variables : Yield, purity (HPLC), and reaction time.

Analyze interactions using ANOVA to identify dominant factors. For example, higher temperatures may reduce reaction time but increase side-product formation .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematically test solubility in solvents of varying polarity (hexane, chloroform, DMSO) using gravimetric analysis. Correlate results with Hansen solubility parameters (δd, δp, δh) to identify mismatches. Conflicting data may arise from impurities or hydration states; use Karl Fischer titration to quantify water content .

Q. How does this compound interact with lipid bilayers, and what methodologies quantify membrane permeability?

- Methodological Answer : Employ Langmuir-Blodgett troughs to measure monolayer compression isotherms and calculate area per molecule. Use fluorescence quenching assays (e.g., calcein leakage from liposomes) to assess membrane disruption. Molecular dynamics simulations (AMBER/CHARMM force fields) can model alkyl chain insertion and thiourea hydrogen bonding .

Q. What role does this compound play in catalytic systems, and how is its activity measured?

- Methodological Answer : Test its efficacy as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Monitor reaction kinetics via UV-Vis spectroscopy (e.g., Suzuki-Miyaura coupling progress) and compare turnover frequencies (TOF) with control ligands. X-ray photoelectron spectroscopy (XPS) can verify metal-ligand coordination .

Data Analysis and Theoretical Frameworks

Q. How can conflicting results in thiourea-based supramolecular studies be reconciled using theoretical models?

- Methodological Answer : Apply density functional theory (DFT) to calculate binding energies between this compound and guest molecules (e.g., anions). Compare with experimental isothermal titration calorimetry (ITC) data. Discrepancies may arise from solvent effects or entropy-enthalpy compensation, requiring multi-parameter regression analysis .

Q. What statistical approaches validate reproducibility in studies of this compound’s environmental persistence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.